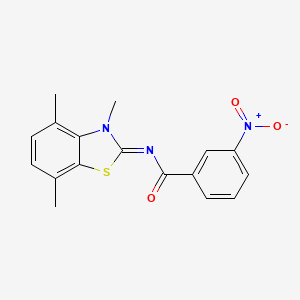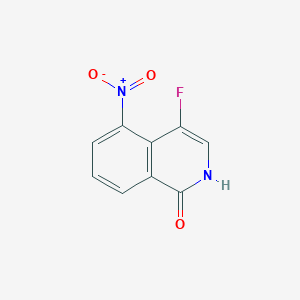![molecular formula C20H21ClN4O4S2 B2518452 methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 338794-32-4](/img/structure/B2518452.png)
methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, is a complex molecule that appears to be derived from heterocyclic chemistry involving triazole rings. Triazoles are a class of compounds known for their various biological activities and applications in medicinal chemistry. The presence of a sulfonyl group attached to a chlorophenyl ring suggests potential for interaction with biological systems, possibly as an inhibitor of certain enzymes.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and triazole-thiones, which were further modified to produce Mannich bases with potential biological activity . Although the exact synthesis of the compound is not detailed, the methodologies employed in these studies could provide a basis for its synthesis, involving steps such as cyclization, aminomethylation, and the use of hydrazide as a precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as X-ray diffraction techniques . These studies reveal the presence of strong intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecules. The molecular structure of the compound would likely exhibit similar characteristics, with hydrogen bonding playing a significant role in its three-dimensional conformation.
Chemical Reactions Analysis
The compound contains functional groups that are reactive in nature, such as the sulfonyl group and the triazole ring. The sulfonyl group, in particular, can undergo various reactions, including alkylation, as seen in the synthesis of extended oxazoles . The triazole ring can participate in nucleophilic substitution reactions, which could be useful in further chemical modifications of the compound. The reactivity of these groups would be essential in understanding the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that can be inferred. The lipophilic chlorophenyl ring, along with the potential hydrogen bonding from the triazole and sulfonyl groups, would influence the solubility, melting point, and stability of the compound. The presence of these groups could also affect the compound's reactivity towards enzymes, as indicated by the inhibition of lipase and α-glucosidase in similar compounds .
Relevant Case Studies
The compounds synthesized in the referenced studies were screened for their biological activity, particularly for enzyme inhibition. For example, compound 2c showed significant anti-lipase activity, and compounds 2c and 6a exhibited strong anti-α-glucosidase activity . These findings suggest that the compound , with its similar structural features, could also possess biological activity, potentially serving as a lead compound for the development of therapeutic agents targeting these enzymes.
Eigenschaften
IUPAC Name |
methyl 2-[[5-[1-[(4-chlorophenyl)sulfonylamino]-2-phenylethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-25-19(22-23-20(25)30-13-18(26)29-2)17(12-14-6-4-3-5-7-14)24-31(27,28)16-10-8-15(21)9-11-16/h3-11,17,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRYTJTIFTZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

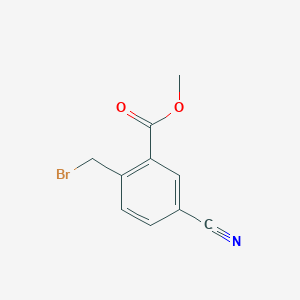
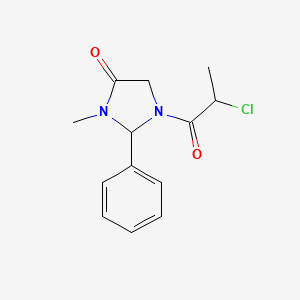
![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)


![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
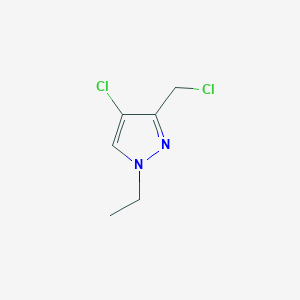
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
